(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the searched resources .Scientific Research Applications
Corrosion Inhibitors for Carbon Steel
Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Experimental studies, including electrochemical impedance spectroscopy and potentiodynamic polarization, reveal these compounds offer significant stability and higher inhibition efficiencies, suggesting potential applications in protecting industrial and infrastructure materials from corrosion (Hu et al., 2016).
Photodynamic Therapy for Cancer Treatment
New benzothiazole-based compounds have been synthesized and characterized for their photophysical and photochemical properties. Their high singlet oxygen quantum yield and good fluorescence properties make them promising Type II photosensitizers for the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Agents
Several benzothiazole derivatives have been prepared and screened for their antifungal activity, demonstrating the potential for developing new therapeutic agents to combat fungal infections (Narayana et al., 2004).
Anti-inflammatory and Analgesic Agents
Novel benzothiazole derivatives have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Certain compounds showed high inhibitory activity on COX-2 selectivity, analgesic protection, and anti-inflammatory effects, indicating their potential use in developing new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Benzothiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activity, highlighting the potential for benzothiazole derivatives in cancer treatment strategies (Tiwari et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S/c1-4-26-12-11-24-17-10-7-15(21)13-18(17)27-20(24)22-19(25)14-5-8-16(9-6-14)23(2)3/h5-10,13H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZBULUVQRTMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.